REACTION_CXSMILES
|
[N:1]([C:4]1[N:12]=[C:11]2[C:7]([N:8]=[CH:9][N:10]2[CH2:13][O:14][CH2:15][CH2:16][OH:17])=[C:6]([NH2:18])[N:5]=1)=[N+]=[N-]>[Pd].C(O)C>[NH2:1][C:4]1[N:12]=[C:11]2[C:7]([N:8]=[CH:9][N:10]2[CH2:13][O:14][CH2:15][CH2:16][OH:17])=[C:6]([NH2:18])[N:5]=1
|
Name
|
2-azido-9-(2-hydroxyethoxymethyl)adenine
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=NC(=C2N=CN(C2=N1)COCCO)N
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
41 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was shaken under hydrogen at 50 psi for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a celite pad
|
Type
|
WASH
|
Details
|
washed thoroughly with ethanol and water
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)COCCO)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |